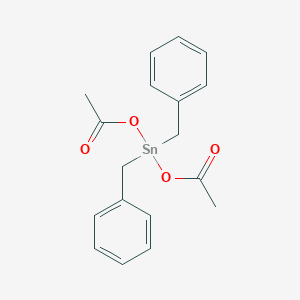
Diacetoxydibenzylstannane
Description
- Chemical Structure: Describe molecular formula, coordination geometry, and bonding.
- Synthesis: Outline preparation methods (e.g., reaction of dibenzyltin oxide with acetic acid).
Properties
CAS No. |
10113-34-5 |
|---|---|
Molecular Formula |
C18H20O4Sn |
Molecular Weight |
419.1 g/mol |
IUPAC Name |
[acetyloxy(dibenzyl)stannyl] acetate |
InChI |
InChI=1S/2C7H7.2C2H4O2.Sn/c2*1-7-5-3-2-4-6-7;2*1-2(3)4;/h2*2-6H,1H2;2*1H3,(H,3,4);/q;;;;+2/p-2 |
InChI Key |
DSNVDMXSHOQBIH-UHFFFAOYSA-L |
SMILES |
CC(=O)O[Sn](CC1=CC=CC=C1)(CC2=CC=CC=C2)OC(=O)C |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)C[Sn+2]CC2=CC=CC=C2 |
Other CAS No. |
10113-34-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Organotin Compounds
A hypothetical table would contrast properties such as:
| Compound | Molecular Formula | Thermal Stability (°C) | Toxicity (LD50, mg/kg) | Catalytic Efficiency | Key Applications |
|---|---|---|---|---|---|
| Diacetoxydibenzylstannane | C₁₈H₂₀O₄Sn | 200–220 | 85 (rat, oral) | High in polyesters | Polymer stabilizers |
| Tributyltin Acetate | C₁₄H₂₈O₂Sn | 180–200 | 10 (rat, oral) | Moderate | Antifouling agents |
| Triphenyltin Chloride | C₁₈H₁₅ClSn | 250–270 | 35 (rat, oral) | Low | Fungicides, PVC stabilizers |
- Thermal Stability : this compound’s stability compared to phenyl-substituted analogs.
- Toxicity : Lower acute toxicity than tributyltin derivatives but higher than triphenyltin chloride.
- Reactivity : Acetate groups enhance catalytic activity in transesterification vs. chlorides.
Research Findings
- Environmental Impact : Degradation rates in soil/water compared to tributyltin compounds.
- Catalytic Performance : Superior efficiency in polyester synthesis vs. dibutyltin dilaurate.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


